N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide
Description
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core linked via a β-ketoamide spacer to a pyrazinecarboxamide group. The pyrazinecarboxamide group contributes to hydrogen-bonding capabilities, with its nitrogen atoms serving as acceptors.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c26-18(8-9-23-20(27)17-12-21-10-11-22-17)24-16-7-3-5-14-13-4-1-2-6-15(13)25-19(14)16/h1-2,4,6,10-12,16,25H,3,5,7-9H2,(H,23,27)(H,24,26) |
InChI Key |
WUVDVHJXFCZDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide typically involves multiple steps. One common route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole, which can be synthesized through the Fischer indole synthesis using phenylhydrazine and cyclohexanone . The resulting tetrahydrocarbazole is then subjected to acylation reactions to introduce the oxo group at the 3-position . The final step involves coupling the modified carbazole with 2-pyrazinecarboxamide under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature and solvent, are chosen based on the desired outcome and the stability of the compound .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The carbazole moiety can interact with various enzymes and receptors, modulating their activity . The pyrazinecarboxamide group can enhance the compound’s binding affinity and specificity . These interactions can lead to the modulation of biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Functional Groups
The compound’s tetrahydrocarbazole core distinguishes it from fully aromatic carbazoles or other nitrogen-containing heterocycles. For example:
- 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propionamide () replaces the carbazole with a dihydropyridinone ring and incorporates a tetrazole group. The tetrazole’s high acidity (pKa ~4.8) enhances solubility and metal-binding properties, unlike the carbazole’s neutral NH group .
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () employs a benzoxazinone core, which introduces additional hydrogen-bond acceptors (oxazinone carbonyl) and a trifluoromethylpyridine group for enhanced lipophilicity.
Hydrogen-Bonding Patterns
Hydrogen-bonding networks are critical for crystallization and biological activity. The target compound’s pyrazinecarboxamide group provides two acceptors (pyrazine N, carbonyl O), while the tetrahydrocarbazole NH acts as a donor. In contrast:
- 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide () features a pyrimidine ring (two acceptors) and a pyridine (one acceptor), enabling extended π-stacking but fewer donor sites.
Conformational Flexibility and Ring Puckering
The tetrahydrocarbazole’s partially saturated ring introduces puckering (out-of-plane distortion), quantified by Cremer-Pople parameters (e.g., amplitude q and phase angle θ). For example:
- Pyridazinone derivatives () exhibit planar or slightly puckered rings (q < 0.3 Å), favoring flat stacking interactions.
- Tetrahydrocarbazole likely has higher puckering (q ~0.5 Å, θ ~30°) due to partial saturation, reducing planarity and altering crystal packing .
Data Table: Structural and Crystallographic Comparison
Biological Activity
N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1574343-28-4 |
| Molecular Formula | C20H21N5O2 |
| Molecular Weight | 363.4 g/mol |
Research indicates that compounds featuring a carbazole structure often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific mechanism of action for this compound involves:
- CRTH2 Receptor Antagonism : This compound has been identified as a potent antagonist of the CRTH2 receptor, which is involved in allergic responses and inflammation. By blocking this receptor, it may help in treating chronic and acute allergic immune disorders .
- Antitumor Activity : Compounds derived from the tetrahydrocarbazole framework have shown promise in anticancer applications. For instance, related compounds have been synthesized as precursors for anti-tumor drugs such as ellipticine . This suggests that this compound may also possess similar antitumor properties.
Antiallergic Effects
Studies have demonstrated that derivatives of tetrahydrocarbazole can modulate immune responses by inhibiting Th2 cell activation and cytokine release. This activity is particularly relevant in conditions like asthma and allergic rhinitis where Th2 cells play a crucial role .
Antitumor Properties
The potential antitumor effects stem from the ability of carbazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that tetrahydrocarbazole derivatives can interfere with cancer cell proliferation through various pathways including the modulation of apoptotic signals and cell cycle regulation .
Case Studies
- CRTH2 Antagonists in Allergic Disorders : A study explored the efficacy of tetrahydrocarbazole derivatives as CRTH2 antagonists in preclinical models of asthma. Results indicated a significant reduction in eosinophil infiltration and cytokine levels in treated groups compared to controls .
- Antitumor Activity Evaluation : In vitro studies on related carbazole compounds showed a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compounds induced apoptosis through mitochondrial pathways and increased the expression of pro-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
